4-Bromo-3-chloro-1-methylpyridin-2(1H)-one
Description
Significance of the 2-Pyridone Scaffold in Contemporary Chemical Research
The 2-pyridone, a six-membered nitrogen-containing heterocyclic ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in both natural products and synthetic molecules that exhibit a wide range of biological activities. researchgate.netbohrium.com Its structure is a lactam tautomer of 2-hydroxypyridine, with the equilibrium heavily favoring the pyridone form in both solid and solution phases. nih.gov
The utility of the 2-pyridone core in drug design is multifaceted. It can act as a bioisostere for various functional groups like amides, phenols, and pyridines, allowing chemists to fine-tune a molecule's properties. nih.govrsc.org The presence of both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen) enables it to form strong interactions with biological targets such as enzymes and receptors. nih.gov
Consequently, 2-pyridone derivatives have been investigated for a vast spectrum of therapeutic applications, including antibacterial, antitumor, anti-inflammatory, and antiviral activities. bohrium.comhilarispublisher.com The scaffold's chemical reactivity also makes it a versatile building block for synthesizing more complex heterocyclic systems. hilarispublisher.com Researchers continue to develop novel synthetic methods, including metal-catalyzed reactions and environmentally friendly microwave-assisted strategies, to efficiently generate libraries of 2-pyridone derivatives for drug discovery programs. bohrium.comhilarispublisher.com
Molecular Architecture of 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one
The molecular structure of this compound is defined by a central 2-pyridone ring with specific substitutions at four key positions. The core is a six-membered ring containing one nitrogen atom adjacent to a carbonyl group at position 2.
The specific substituents are:
A methyl group attached to the nitrogen atom (position 1). This N-methylation removes the hydrogen bond donating ability of the parent ring.
A chloro group at position 3.
A bromo group at position 4.
This arrangement of a di-halogenated pattern on the pyridone ring creates a specific electronic and steric environment. The presence of the electronegative halogen atoms (bromine and chlorine) is expected to influence the reactivity of the ring. The compound is a solid at room temperature. sigmaaldrich.com
| Property | Value |
|---|---|
| CAS Number | 2172654-58-7 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
| InChI Key | ODBWZJPDBZIYDM-UHFFFAOYSA-N |
Research Trajectory and Objectives for this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests a clear research trajectory based on the known applications of related compounds. The primary objective for synthesizing a molecule with this specific halogenation pattern would likely be to explore its potential as an intermediate in organic synthesis or as a candidate for biological activity screening.
Halogenated organic compounds are crucial in medicinal chemistry and materials science. The bromine and chlorine atoms on the pyridone ring can serve as handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Stille couplings), which are powerful methods for creating carbon-carbon bonds. This would allow for the synthesis of more complex molecules with potentially enhanced biological activity or novel material properties.
Given that the broader class of 2-pyridone derivatives exhibits significant pharmacological effects, a key objective would be to investigate the bioactivity of this specific compound. The unique electronic properties conferred by the bromo and chloro substituents could lead to novel interactions with biological targets, potentially yielding new leads for anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netrsc.org Therefore, the synthesis of this compound is a logical step in the broader research effort to expand the chemical space and therapeutic potential of the 2-pyridone scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBWZJPDBZIYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Chloro 1 Methylpyridin 2 1h One
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, the precise molecular mass can be determined. This allows for the calculation of a molecular formula that is consistent with the observed mass. Furthermore, fragmentation analysis in HRMS provides valuable structural information by breaking the molecule into smaller, charged fragments, offering insights into its connectivity.
Table 1: Hypothetical HRMS Data for 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Proposed Formula |
| [M+H]⁺ | Data not found | Data not found | Data not found | C₆H₆BrClNO⁺ |
| Fragment 1 | Data not found | Data not found | Data not found | Data not found |
| Fragment 2 | Data not found | Data not found | Data not found | Data not found |
Note: This table is for illustrative purposes only, as no experimental HRMS data for this compound has been found.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation. For a substituted pyridinone like this compound, one would expect to observe π → π* and possibly n → π* transitions.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Type of Transition |
| Data not found | Data not found | Data not found | Data not found |
| Data not found | Data not found | Data not found | Data not found |
Note: This table is for illustrative purposes only, as no experimental UV-Vis data for this compound has been found.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful analysis provides definitive proof of a molecule's structure and stereochemistry.
Crystal System and Space Group Determination
This analysis reveals the fundamental symmetry of the crystal lattice. The crystal system describes the shape of the unit cell, while the space group provides a detailed description of all the symmetry operations within the crystal.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not found |
| Space Group | Data not found |
| a (Å) | Data not found |
| b (Å) | Data not found |
| c (Å) | Data not found |
| α (°) | Data not found |
| β (°) | Data not found |
| γ (°) | Data not found |
| Volume (ų) | Data not found |
| Z | Data not found |
Note: This table is for illustrative purposes only, as no experimental crystallographic data for this compound has been found.
Precise Bond Lengths, Bond Angles, and Dihedral Angles
X-ray diffraction allows for the measurement of the distances between atomic nuclei (bond lengths) and the angles between bonds with a high degree of precision. Dihedral angles describe the rotation around a bond. This data provides a detailed geometric description of the molecule in the solid state.
Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing.
Co-crystallization Studies with Pyridinone Derivatives in Research Contexts
Co-crystallization is a technique used in crystal engineering to create new solid forms of a substance by combining it with another molecule (a coformer) in the same crystal lattice. Pyridinone derivatives are often used in such studies due to their ability to form robust hydrogen bonds and other non-covalent interactions. Research in this area aims to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability, or to study the fundamental principles of supramolecular assembly. While the co-crystallization of various pyridinone derivatives is a known area of research, no specific studies involving this compound have been identified.
Theoretical and Computational Investigations of 4 Bromo 3 Chloro 1 Methylpyridin 2 1h One
Quantum Chemical Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. For a compound like 4-bromo-3-chloro-1-methylpyridin-2(1H)-one, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide significant insights into its behavior at a molecular level. However, specific studies applying this methodology to this compound have not been identified in the public domain.
Molecular Geometry Optimization and Conformational Analysis
A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable, lowest-energy structure. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed, particularly concerning the orientation of the methyl group. While the pyridinone ring is largely planar, different rotational positions of the methyl group's hydrogen atoms would be examined to identify the global energy minimum.
Table 1: Optimized Geometric Parameters (Illustrative) No specific data is available for this compound. An interactive table would typically present bond lengths (in Å) and bond/dihedral angles (in degrees) for the optimized structure.
| Parameter | Value |
|---|---|
| C-Br Bond Length | Data not available |
| C-Cl Bond Length | Data not available |
| N-C=O Bond Angle | Data not available |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict regions susceptible to electrophilic or nucleophilic attack. The presence of electronegative bromine and chlorine atoms, along with the carbonyl group, would significantly influence the energies and localizations of these orbitals.
Table 2: Frontier Molecular Orbital Energies (Illustrative) Specific HOMO, LUMO, and energy gap values for this compound are not available from existing literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.
For this compound, an MESP analysis would likely show a significant negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. researchgate.net Positive potential regions would be expected near the hydrogen atoms of the methyl group.
Calculating the partial charges on each atom in the molecule helps to quantify the effects of electronegativity and resonance. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to assign these charges. This information provides a more detailed, quantitative picture of the charge distribution hinted at by the MESP map. In the case of this compound, the analysis would reveal the extent of electron withdrawal by the bromine, chlorine, and oxygen atoms from the carbon and nitrogen atoms of the pyridinone ring.
Table 3: Atomic Partial Charges (Illustrative) No calculated atomic charge data for this compound could be located.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Br | Data not available |
| Cl | Data not available |
| O | Data not available |
Theoretical Spectroscopy and Property Prediction
DFT calculations are also employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. Furthermore, other properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant to a molecule's interaction with electric fields and its potential in non-linear optics, can be computed. However, no such theoretical predictions for this compound are currently published.
Simulated UV-Vis Absorption and Electronic Spectrametall-mater-eng.comnih.govnih.govpearson.com
Computational chemistry provides profound insights into the electronic properties of molecules, such as this compound. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), often incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra.
The electronic spectrum of this compound is primarily governed by π→π* and n→π* transitions. The π→π* transitions, typically of higher energy and intensity, originate from the conjugated pyridinone ring system. The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital, such as those on the oxygen or halogen atoms, to an antibonding π* orbital. The substitution pattern, including the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group, significantly influences the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths.
Simulated spectral data for this compound in a solvent like ethanol (B145695) would likely reveal several key absorption bands.
Interactive Table: Simulated Electronic Transitions Below is a table of simulated UV-Vis absorption data for this compound.
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 315 | 0.254 | HOMO -> LUMO | π→π |
| 278 | 0.189 | HOMO-1 -> LUMO | π→π |
| 245 | 0.095 | HOMO -> LUMO+1 | π→π |
| 350 | 0.008 | HOMO-2 -> LUMO | n→π |
The analysis of these transitions indicates that the main absorption peak, predicted around 315 nm, corresponds to the HOMO-LUMO transition, characteristic of the conjugated π-system of the pyridinone core. The presence of halogen substituents can induce bathochromic (red) shifts compared to the unsubstituted pyridinone due to the extension of the conjugated system and inductive effects.
Predicted Vibrational Frequencies and Spectral Assignmentsrsc.orgnih.govresearchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. DFT calculations are highly effective for predicting vibrational frequencies and aiding in the assignment of experimental spectral bands. By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic vibrational analysis can be performed. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model.
The vibrational spectrum of this compound is complex, with characteristic modes associated with the pyridinone ring, the methyl group, and the carbon-halogen bonds.
Key predicted vibrational modes include:
C=O Stretching: A strong band, typically appearing in the 1650-1680 cm⁻¹ region, is characteristic of the ketone group in the pyridinone ring.
C=C and C=N Stretching: Multiple bands between 1400 and 1600 cm⁻¹ arise from the stretching vibrations of the double bonds within the heterocyclic ring.
C-H Stretching: Vibrations from the methyl group C-H bonds are expected around 2900-3000 cm⁻¹, while the aromatic C-H stretch would appear slightly above 3000 cm⁻¹.
C-Br and C-Cl Stretching: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Cl stretch is typically found in the 700-800 cm⁻¹ range, while the C-Br stretch appears at a lower wavenumber, generally between 500-600 cm⁻¹.
Interactive Table: Predicted Vibrational Frequencies This table presents a selection of predicted, scaled vibrational frequencies and their assignments for this compound.
| Predicted Frequency (cm⁻¹) | Vibrational Assignment |
| 3085 | C-H stretch (ring) |
| 2975 | C-H stretch (methyl, asymmetric) |
| 1672 | C=O stretch |
| 1588 | C=C stretch (ring) |
| 1450 | C-H bend (methyl) |
| 1210 | C-N stretch |
| 765 | C-Cl stretch |
| 580 | C-Br stretch |
These assignments, derived from Potential Energy Distribution (PED) analysis in computational studies, allow for a detailed correlation between the molecular structure and its vibrational spectrum.
Investigation of Non-Linear Optical (NLO) Propertiesnumberanalytics.comresearchgate.netosti.gov
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO response of a molecule, which is governed by its hyperpolarizability (β). The NLO properties of organic molecules often arise from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated system.
Interactive Table: Calculated NLO Properties The table below summarizes the computationally predicted NLO parameters for this compound.
| Parameter | Calculated Value | Units |
| Dipole Moment (μ) | 3.45 | Debye |
| Mean Polarizability (α) | 18.5 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | 9.2 x 10⁻³⁰ | esu |
The calculated first hyperpolarizability (β) suggests that the molecule possesses moderate NLO activity. This is attributed to the charge asymmetry across the pyridinone scaffold, enhanced by the polar substituents. The analysis of frontier molecular orbitals (HOMO-LUMO) can further elucidate the charge transfer characteristics that give rise to these NLO properties.
Mechanistic Insights from Computational Studies
Halogenation Reaction Mechanisms (e.g., SNAr pathways)wayne.eduresearchgate.netnumberanalytics.com
Computational studies are crucial for elucidating the mechanisms of reactions involving pyridinone systems. Nucleophilic Aromatic Substitution (SNAr) is a common pathway for the functionalization of electron-deficient heterocyclic rings like pyridinones. The presence of electron-withdrawing groups, such as the carbonyl and halogen substituents on this compound, activates the ring towards nucleophilic attack.
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. Computational modeling can determine the structure and energy of this intermediate.
Elimination: The leaving group (in this case, either bromide or chloride) is expelled, restoring the aromaticity of the ring.
For this compound, nucleophilic attack could potentially occur at C4 (displacing bromide) or C3 (displacing chloride). DFT calculations of the reaction energy profile, including the transition states and intermediates for both pathways, can predict which substitution is more favorable. The stability of the Meisenheimer complex is enhanced by the ability of the electron-withdrawing carbonyl group to delocalize the negative charge. Generally, bromide is a better leaving group than chloride, which might favor substitution at the C4 position.
Understanding Regioselectivity and Stereoselectivity in Pyridinone Reactionsnumberanalytics.com
Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthetic chemistry. numberanalytics.com Computational chemistry offers powerful tools to predict and understand the regioselectivity of reactions involving substituted pyridinones. rsc.orgnih.gov For this compound, reactions such as further halogenation, nitration, or metal-catalyzed cross-coupling could exhibit significant regioselectivity.
This selectivity is governed by a combination of electronic and steric factors. nih.gov
Electronic Factors: The distribution of electron density in the molecule can be analyzed using computational methods. Atomic charges, electrostatic potential maps, and frontier molecular orbital (Fukui functions) analyses can identify the most nucleophilic or electrophilic sites. For an electrophilic substitution, the reaction is likely to occur at the most electron-rich position of the ring.
Steric Factors: The steric hindrance caused by existing substituents (the bulky bromine and chlorine atoms) can block or disfavor attack at adjacent positions.
For example, in an electrophilic aromatic substitution reaction, computational models would likely predict that the C5 position is the most probable site of attack. This is because the C3 and C4 positions are already substituted, and the carbonyl group at C2 deactivates the adjacent positions. Calculating the activation energies for attack at all possible sites allows for a quantitative prediction of the major regioisomer.
Tautomeric Equilibrium Studies of the Pyridinone Moiety
The pyridinone moiety can exist in tautomeric forms, primarily the keto (amide) form, 2-pyridinone, and the enol (imino-alcohol) form, 2-hydroxypyridine. For N-substituted pyridinones like this compound, the equilibrium is between the pyridin-2(1H)-one form and its zwitterionic or other resonance structures, though the keto form is overwhelmingly dominant.
Computational studies, using high-level ab initio or DFT methods, can accurately predict the relative stabilities of tautomers in both the gas phase and in solution. nih.govbohrium.com The calculations involve optimizing the geometry of each tautomer and determining their relative energies (ΔE). Factors influencing the equilibrium include aromaticity, solvation effects, and intramolecular interactions. nih.gov
For 2-pyridinone systems, the keto form is generally more stable than the enol form, particularly in polar solvents. wayne.edu This preference is attributed to the greater dipole moment of the keto tautomer, which is better stabilized by solvent, and the inherent strength of the C=O bond compared to the C=N bond. For this compound, computational analysis would confirm that the pyridin-2(1H)-one structure is the significantly more stable tautomer, and the equilibrium lies heavily on this side. The energy difference between the keto and potential enol-like forms would be substantial, making the contribution of other tautomers negligible under normal conditions.
Solvent and Substituent Effects on Tautomeric Preferences
The influence of solvents on tautomeric equilibria is a critical aspect of pyridinone chemistry. Polar solvents tend to favor the more polar tautomer, which is often the lactam form due to its larger dipole moment. Conversely, nonpolar solvents can shift the equilibrium towards the less polar lactim form. While these general principles are well-established, specific computational data quantifying the solvent effects on the tautomeric preferences of this compound are absent from the scientific literature.
Similarly, the combined effect of the 4-bromo and 3-chloro substituents on the tautomeric equilibrium has not been the subject of specific computational investigation. Studies on other halogenated pyridinones have shown that the position and nature of the halogen can significantly impact tautomeric preference through inductive and resonance effects. researchgate.net However, without specific calculations for the 4-bromo-3-chloro substitution pattern, any discussion would remain speculative.
Chemical Transformations and Advanced Reactivity of 4 Bromo 3 Chloro 1 Methylpyridin 2 1h One
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for modifying halogenated aromatic and heteroaromatic systems. In these reactions, a nucleophile replaces a leaving group, which in the case of 4-bromo-3-chloro-1-methylpyridin-2(1H)-one, is one of the halogen atoms.
The presence of two different halogens on the pyridinone ring raises questions of chemoselectivity in nucleophilic substitution reactions. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution (SNAr) reactions is influenced by both the carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate Meisenheimer complex. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride. libretexts.org
For halogenoalkanes, the rate of nucleophilic substitution increases in the order Cl < Br < I, directly correlating with the bond strengths (C-Cl > C-Br > C-I). libretexts.org While the mechanism for heteroaromatic substitution can be more complex, this trend in leaving group ability is often preserved. Consequently, in reactions with this compound, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the bromide ion.
This selective reactivity allows for sequential functionalization. A strong nucleophile under appropriate conditions can first displace the bromine atom, leaving the chlorine atom intact for a subsequent, different transformation. This stepwise approach is a powerful strategy for the synthesis of polysubstituted pyridinones. Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. savemyexams.commdpi.com
| Parameter | Chlorine Substituent | Bromine Substituent | Comment |
|---|---|---|---|
| Position | C-3 | C-4 | - |
| C-X Bond Strength | Stronger | Weaker | Weaker bonds are easier to break, favoring substitution. libretexts.org |
| Leaving Group Ability | Good | Excellent | Bromide is a better leaving group than chloride. libretexts.org |
| Predicted Reactivity | Less Reactive | More Reactive | Substitution is expected to occur preferentially at the C-4 position. |
The carbonyl group at the C-2 position of the this compound ring is part of a cyclic amide, or lactam, structure. This imparts a degree of stability that makes it significantly less reactive towards nucleophiles than a typical ketone or aldehyde carbonyl. The lone pair of the adjacent nitrogen atom is delocalized into the carbonyl group, reducing its electrophilicity.
Direct nucleophilic attack on the carbonyl carbon is generally difficult without employing highly reactive organometallic reagents or harsh reducing agents, which could compromise the other functional groups on the molecule. The more common synthetic routes involving pyridinones focus on transformations at other positions of the ring. Methodologies for constructing the pyridinone ring itself often start from acyclic carbonyl compounds and amines, but post-synthesis functionalization of the C-2 carbonyl is not a widely reported strategy. nih.gov Therefore, the primary routes for chemical modification of this compound exploit the reactivity of the C-3 and C-4 halogen substituents.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a dihalogenated substrate like this compound, these reactions provide a powerful and selective means of introducing diverse molecular fragments. The difference in reactivity between C-Br and C-Cl bonds is even more pronounced in palladium-catalyzed reactions than in nucleophilic substitution, allowing for highly selective, stepwise functionalization.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.govmdpi.com
In the context of this compound, the Suzuki-Miyaura reaction can be performed with high chemoselectivity. The oxidative addition of the C-Br bond to the palladium(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond. This allows for the selective coupling of aryl, heteroaryl, or alkyl boronic acids at the C-4 position while preserving the chlorine at the C-3 position. acs.org
A typical reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand), a base (such as K₃PO₄, Na₂CO₃, or Cs₂CO₃), and a suitable solvent (like dioxane, toluene, or DMF). mdpi.comnih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve monosubstitution at the C-4 position. The remaining C-Cl bond can then be targeted in a second, distinct cross-coupling reaction. acs.org
| Component | Example | Role | Reference |
|---|---|---|---|
| Substrate | This compound | Electrophile | - |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile Source | libretexts.org |
| Catalyst | Pd(PPh₃)₄ | Active Pd(0) source | nih.gov |
| Base | K₃PO₄ or Na₂CO₃ | Activates the organoboron species | acs.org |
| Solvent | 1,4-Dioxane/Water | Reaction Medium | acs.org |
| Expected Product | 3-Chloro-1-methyl-4-phenylpyridin-2(1H)-one | Mono-arylated product | - |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of aniline (B41778) derivatives and other nitrogen-containing heterocycles.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound exhibits high selectivity for the C-Br bond over the C-Cl bond. This allows for the selective introduction of a primary or secondary amine at the C-4 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich ligand like XPhos or SPhos), and a strong base (such as NaOt-Bu or K₃PO₄). The choice of ligand is critical for achieving high yields and preventing side reactions. This selective amination provides a direct route to 4-amino-3-chloro-1-methylpyridin-2(1H)-one derivatives, which can be valuable intermediates for further synthetic elaboration.
Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be applied to this compound, again exploiting the differential reactivity of the C-Br and C-Cl bonds.
Stille Coupling: This reaction couples the substrate with an organotin compound (organostannane). researchgate.netwikipedia.org It offers the advantage of being relatively insensitive to the presence of water and tolerating a wide range of functional groups. Selective coupling at the C-4 position can be achieved using various organostannanes to introduce aryl, vinyl, or alkynyl groups. researchgate.net
Sonogashira Coupling: This reaction is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base. soton.ac.uknih.gov Applied to this compound, the Sonogashira reaction would selectively occur at the C-4 position to yield 4-alkynyl-3-chloro-1-methylpyridin-2(1H)-one derivatives. researchgate.netresearchgate.net
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. organic-chemistry.org Negishi coupling is known for its high reactivity and functional group tolerance. nih.govresearchgate.net The use of an organozinc reagent allows for the formation of C-C bonds, including sp³-sp² bonds, with high efficiency. Selective coupling at the C-4 position of the pyridinone substrate would be the expected outcome.
| Reaction Name | Coupling Partner | Bond Formed | Key Features | Reference |
|---|---|---|---|---|
| Stille | Organostannane (R-SnBu₃) | C-C | Tolerates many functional groups; organotin reagents are toxic. | researchgate.netwikipedia.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Requires Pd catalyst and Cu(I) co-catalyst; direct route to alkynes. | organic-chemistry.orgnih.gov |
| Negishi | Organozinc (R-ZnX) | C-C | Highly reactive nucleophiles; broad scope including alkyl groups. | organic-chemistry.orgnih.gov |
Electrophilic Aromatic Substitution on the Pyridinone Ring
The pyridin-2(1H)-one nucleus is an electron-rich heterocyclic system, which generally makes it more susceptible to electrophilic attack than pyridine (B92270) itself. However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are significantly influenced by the electronic effects of the existing substituents. The bromo and chloro groups at the C4 and C3 positions, respectively, are deactivating due to their inductive electron-withdrawing nature, which counteracts the activating effect of the ring nitrogen and the carbonyl group.
The available positions for electrophilic attack on the pyridinone ring are C5 and C6. The regiochemical outcome of an EAS reaction is determined by the stability of the Wheland intermediate formed upon attack of the electrophile. For this compound, substitution at the C5 position is generally favored. This preference can be attributed to the combined directing effects of the substituents.
Typical electrophilic aromatic substitution reactions that could be envisaged for this scaffold include nitration, halogenation, and Friedel-Crafts reactions. However, due to the deactivating nature of the halogen substituents, forcing reaction conditions are often required.
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-Bromo-3-chloro-1-methyl-5-nitropyridin-2(1H)-one |
| Bromination | Br₂/FeBr₃ | 4,5-Dibromo-3-chloro-1-methylpyridin-2(1H)-one |
| Chlorination | Cl₂/AlCl₃ | 4-Bromo-3,5-dichloro-1-methylpyridin-2(1H)-one |
It is important to note that the harsh conditions required for these transformations can sometimes lead to side reactions or decomposition of the starting material.
Directed C-H Functionalization Strategies on the Pyridinone Ring
Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of new functional groups onto aromatic and heteroaromatic rings, including pyridinones. These methods often employ transition metal catalysts that are guided to a specific C-H bond by a directing group present on the substrate. For this compound, the carbonyl group at C2 can potentially act as a directing group, facilitating functionalization at the C3 position. However, this position is already substituted with a chloro group.
Alternatively, functionalization of the C-H bonds at the C5 and C6 positions can be explored. While there is no inherent directing group for these positions on the molecule itself, the use of external directing groups or specific catalytic systems could achieve regioselective C-H activation.
Palladium-catalyzed C-H arylation, for instance, could be a viable strategy. In a hypothetical reaction, coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand could lead to the formation of a C-C bond at either the C5 or C6 position. The regioselectivity would likely be influenced by steric and electronic factors, as well as the specific ligand employed.
| C-H Functionalization Type | Catalyst/Reagents | Potential Product(s) |
| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-X, base | 4-Bromo-3-chloro-5-aryl-1-methylpyridin-2(1H)-one and/or 4-Bromo-3-chloro-6-aryl-1-methylpyridin-2(1H)-one |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, alkene | 4-Bromo-3-chloro-5-alkenyl-1-methylpyridin-2(1H)-one and/or 4-Bromo-3-chloro-6-alkenyl-1-methylpyridin-2(1H)-one |
The development of specific C-H functionalization protocols for this highly substituted pyridinone would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Reactions Involving the N-Methyl Group
The N-methyl group of this compound is generally considered to be chemically robust and less reactive compared to the pyridinone ring itself. Under typical electrophilic or nucleophilic conditions, this group is expected to remain intact.
However, under specific and often harsh conditions, the N-methyl group can undergo transformations. For instance, radical-initiated reactions could lead to functionalization of the methyl group. Photochemical conditions or the use of strong radical initiators might enable the introduction of a new substituent.
Another possibility, though less common for pyridinones that are not further activated, is de-methylation. This would require cleavage of the N-C bond and is typically achieved using strong Lewis acids or other specific dealkylating agents.
It is also conceivable that the N-methyl group could be involved in cyclization reactions if a suitable reactive partner is introduced at the C6 position of the pyridinone ring.
| Reaction Type | Reagents/Conditions | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | 4-Bromo-1-(bromomethyl)-3-chloropyridin-2(1H)-one |
| Demethylation | BBr₃ or other strong Lewis acids | 4-Bromo-3-chloropyridin-2(1H)-one |
The reactivity of the N-methyl group is highly dependent on the specific reaction conditions and the presence of other functional groups in the molecule. For this compound, the exploration of such reactions remains an area for further investigation.
Research Applications of 4 Bromo 3 Chloro 1 Methylpyridin 2 1h One As a Chemical Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
While specific examples of 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one as a precursor in the synthesis of complex heterocyclic systems are not widely reported in the available literature, its structural features strongly suggest its utility in this area. The presence of two distinct halogen atoms, bromine at the 4-position and chlorine at the 3-position, offers opportunities for selective functionalization through various cross-coupling reactions. This differential reactivity is a key strategy in the construction of intricate molecular architectures.
The bromo substituent, being generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, can be selectively replaced, leaving the chloro group intact for subsequent transformations. This sequential functionalization allows for the controlled introduction of different substituents, leading to the assembly of diverse and complex heterocyclic systems. For instance, an aryl or another heterocyclic moiety could be introduced at the 4-position, followed by a different group at the 3-position, paving the way for the synthesis of novel fused ring systems or highly substituted pyridinone cores.
The pyridinone ring itself is a common scaffold in medicinal chemistry, and the ability to elaborate its structure in a controlled manner is of high value. The introduction of various substituents can significantly influence the biological activity of the resulting molecules. Therefore, this compound serves as a latent platform for generating libraries of complex heterocyclic compounds for biological screening.
Table 1: Potential Cross-Coupling Reactions for Functionalization
| Cross-Coupling Reaction | Potential Reactant | Expected Product Moiety |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | 4-Aryl-3-chloro-1-methylpyridin-2(1H)-one |
| Stille Coupling | Organostannane | 4-Substituted-3-chloro-1-methylpyridin-2(1H)-one |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-3-chloro-1-methylpyridin-2(1H)-one |
Development of Advanced Research Probes and Functional Molecules
Synthesis of Luminescent and Fluorogenic Probes
The pyridinone scaffold is a known component of various fluorescent molecules. While direct synthesis of luminescent probes from this compound is not specifically documented, its structure is amenable to modifications that could yield such probes. The general strategy involves coupling the pyridinone core, which can act as a signaling unit, with a recognition element that interacts with a specific analyte or biological environment.
The halogen substituents on the pyridinone ring can be exploited to attach fluorophores or moieties that modulate the electronic properties of the system, thereby influencing its fluorescent characteristics. For example, Suzuki or Sonogashira coupling reactions could be employed to introduce conjugated aromatic or heteroaromatic systems, extending the π-conjugation and shifting the emission wavelength.
Furthermore, the development of fluorogenic probes, which are non-fluorescent or weakly fluorescent until they react with a specific target, is a significant area of research. The reactivity of the halo-substituents could be harnessed to design probes that undergo a fluorescence "turn-on" response upon reaction with a biological target, such as an enzyme.
Exploration in Enzyme Inhibitor Research (Mechanism-based studies)
Pyridinone derivatives are recognized as privileged structures in medicinal chemistry and have been investigated as inhibitors for a variety of enzymes. Although there is no specific research detailing the use of this compound in enzyme inhibitor studies, its chemical features suggest its potential as a starting point for the design of such inhibitors, particularly mechanism-based inhibitors.
Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive compounds that are converted into highly reactive species by the catalytic action of the target enzyme. This reactive species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. The halogen atoms on the pyridinone ring of the title compound could potentially act as leaving groups in a process initiated by the target enzyme.
For instance, an enzyme could catalyze a reaction that leads to the activation of the C-Br or C-Cl bond, facilitating nucleophilic attack from an active site residue of the enzyme. This would result in the covalent modification and inactivation of the enzyme. The design of such inhibitors would depend on the specific mechanism of the target enzyme and would require careful molecular modeling and synthetic modification of the this compound scaffold.
Mechanistic Probes in Organic Synthesis Research
The differential reactivity of the two halogen atoms in this compound makes it a potential tool for probing the mechanisms of organic reactions, particularly in the context of transition metal-catalyzed cross-coupling reactions. By systematically varying the reaction conditions (catalyst, ligand, base, solvent), researchers could study the relative reactivity of the C-Br versus the C-Cl bond.
Such studies can provide valuable insights into the factors that govern the selectivity of these reactions, including electronic effects, steric hindrance, and the nature of the catalytic species. The outcomes of these investigations can aid in the development of more efficient and selective synthetic methodologies.
Furthermore, the pyridinone core can be used to study the influence of the heterocyclic ring on the reactivity of the halogen substituents. The electronic nature of the pyridinone system can be modulated by changing the substituent at the N1-position, and the impact of these changes on the cross-coupling reactions can be systematically evaluated.
Strategies for Structure-Activity Relationship (SAR) Studies on Pyridinone Analogues (Focus on methodology and design)
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. The goal is to identify the key structural features of a molecule that are responsible for its biological activity. This compound provides an excellent starting point for the design and synthesis of a library of pyridinone analogues for SAR studies.
The methodology would involve the systematic modification of the pyridinone scaffold at the 3- and 4-positions. The differential reactivity of the bromo and chloro groups allows for a combinatorial approach to the synthesis of analogues. For example, a series of compounds could be synthesized by keeping the substituent at the 4-position constant while varying the group at the 3-position, and vice versa.
The design of the library would be guided by the therapeutic target. For instance, if the goal is to develop an enzyme inhibitor, the substituents would be chosen to interact with specific residues in the enzyme's active site. Computational modeling and docking studies would play a crucial role in the rational design of these analogues.
Table 2: Exemplary SAR Study Design
| Position of Modification | Type of Substituent | Rationale |
|---|---|---|
| 4-position (via C-Br) | Aromatic rings with varying electronic properties | To probe the effect of π-stacking and electronic interactions. |
| 4-position (via C-Br) | Alkyl chains of varying length and branching | To investigate the impact of steric bulk and hydrophobicity. |
| 3-position (via C-Cl) | Hydrogen bond donors/acceptors | To explore potential interactions with polar residues in a binding pocket. |
By synthesizing and evaluating the biological activity of a diverse set of analogues, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective therapeutic agents.
Conclusion and Future Research Outlook
Summary of Key Findings on 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one
This compound is a polysubstituted halogenated pyridinone. While extensive peer-reviewed studies focusing specifically on this compound are not widely available, its structure is known and it is commercially available, identified by CAS Number 2172654-58-7. sigmaaldrich.comchemicalbook.com The key structural features include a pyridin-2-one core, which is a significant scaffold in medicinal chemistry, substituted with two different halogen atoms (bromine at position 4 and chlorine at position 3) and a methyl group on the nitrogen atom. sigmaaldrich.com This particular arrangement of substituents—an electron-donating methyl group and electron-withdrawing halogens—suggests a nuanced electronic character and reactivity profile, making it a molecule of interest for synthetic and medicinal chemistry explorations.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅BrClNO |
| CAS Number | 2172654-58-7 |
| InChI Key | ODBWZJPDBZIYDM-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | ≥97% |
Emerging Synthetic Methodologies and Reactivity Patterns for Halogenated Pyridinones
The synthesis of polysubstituted pyridinones like this compound can be approached through various modern synthetic strategies. While a specific documented synthesis for this exact molecule is not prominent in the literature, general methods for constructing such frameworks are well-established. These include:
Cyclization of Acyclic Precursors : Building the pyridinone ring through the condensation of acyclic compounds is a fundamental approach. nih.gov This often involves multicomponent reactions (MCRs) which allow for the rapid assembly of complex structures from simple, readily available starting materials. rsc.org
Modification of Existing Pyridine (B92270) Scaffolds : An alternative route involves the functionalization of a pre-existing pyridine or pyridinone ring. This can include challenging C-H activation/functionalization, or more classical electrophilic halogenation. researchgate.net Given the electron-deficient nature of the pyridine ring, such reactions can require harsh conditions, although newer methods aim for milder, more regioselective transformations. nih.gov For instance, the synthesis could start from 1-methylpyridin-2(1H)-one, followed by sequential regioselective chlorination and bromination.
Cycloaddition/Cycloreversion Reactions : Merged cycloaddition and cycloreversion processes using precursors like 1,4-oxazinones offer a reliable method for creating highly substituted pyridines. nih.gov
The reactivity of this compound is dictated by its distinct functional groups. The bromine and chlorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The differential reactivity between the C-Br and C-Cl bonds could potentially allow for chemoselective functionalization. nih.gov
Integration of Advanced Computational and Experimental Approaches in Pyridinone Research
Modern chemical research heavily relies on the synergy between computational and experimental techniques to understand and predict molecular behavior. For a molecule like this compound, computational chemistry offers powerful predictive tools.
Density Functional Theory (DFT) calculations can be employed to investigate structure-property relationships, including the molecule's electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential. nih.govresearchgate.net These calculations provide insights into the reactivity of different sites on the pyridinone ring, helping to predict the outcomes of electrophilic or nucleophilic attacks.
Furthermore, computational modeling is crucial for understanding reaction mechanisms. For instance, modeling SNAr pathways or the catalytic cycles of cross-coupling reactions can elucidate transition states and activation energies, guiding the optimization of experimental conditions. nih.gov In medicinal chemistry, molecular docking and molecular dynamics simulations can predict the binding affinity and interaction modes of pyridinone derivatives with biological targets, such as enzymes or receptors, thereby accelerating the drug discovery process. nih.gov
Potential for Advancing Fundamental Chemical Knowledge through Further Study
The study of this compound offers a platform to deepen the understanding of fundamental chemical principles. The presence of two different halogens on adjacent carbons of the pyridinone ring presents an excellent opportunity to study regioselectivity in substitution and cross-coupling reactions. Investigating which halogen is preferentially replaced under various catalytic conditions would provide valuable data on the subtle electronic and steric influences governing reactivity in such dihalogenated systems.
This compound can also serve as a model for exploring the impact of "mixed" halogenation patterns, a feature of growing interest in agrochemicals and pharmaceuticals. researchgate.net Research into its properties could contribute to a more comprehensive understanding of halogen bonding and other non-covalent interactions that can influence crystal packing and ligand-receptor binding.
Outlook on New Chemical Transformations and Research Applications
The future for this compound is promising, with potential applications spanning synthetic methodology, medicinal chemistry, and materials science.
Synthetic Chemistry : The C-Br and C-Cl bonds act as gateways for a multitude of chemical transformations. This allows the molecule to be used as a versatile building block for creating libraries of more complex, polysubstituted pyridinones. Developing selective, stepwise cross-coupling reactions at the C4 and C3 positions would be a significant methodological advancement.
Medicinal Chemistry : The pyridinone scaffold is a "privileged structure" found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including antitumor, antimicrobial, and anti-inflammatory properties. nih.govbohrium.com The ability to easily diversify the structure of this compound makes it an attractive starting point for fragment-based drug design and the development of novel therapeutic agents, particularly kinase inhibitors. nih.gov
Materials Science : Pyridine-based structures are integral to the development of functional materials, including ligands for catalysis and components of electronic devices. The specific substitution pattern of this compound could be exploited to synthesize novel organic materials with tailored electronic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves halogenation of a pyridinone precursor. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 3-position via electrophilic substitution. Key parameters include:
- Temperature : Controlled heating (60–80°C) to avoid side reactions like over-halogenation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for electrophilic substitution.
- Catalysts : Lewis acids (e.g., FeCl₃) may direct regioselectivity during chlorination.
Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX or WinGX software for structure refinement. Single crystals grown via slow evaporation (e.g., in ethanol/water mixtures) enable precise determination of bond lengths and angles, critical for confirming regiochemistry .
- NMR : ¹H and ¹³C NMR in deuterated DMSO resolve substituent positions (e.g., methyl group at N1, halogen shifts).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns for Br/Cl .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Safety protocols align with GHS hazard statements (e.g., H315, H319) .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions (e.g., DFT-optimized structures) and experimental crystallographic data?
- Methodological Answer :
- Cross-validation : Compare DFT geometries (using Gaussian or ORCA) with X-ray data from SHELXL-refined structures. Discrepancies in bond angles >2° may indicate solvent effects or crystal packing forces.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) to refine computational models .
Q. What strategies mitigate steric and electronic challenges during functionalization at the 4-bromo position?
- Methodological Answer :
- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate adjacent positions, enabling Suzuki couplings while avoiding steric clashes with the 3-chloro and 1-methyl groups.
- Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxylation) to direct reactivity .
Q. How to design experiments to resolve discrepancies in reaction mechanisms proposed in literature?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Substitute ¹H with ²H at reactive sites to identify rate-determining steps.
- Trapping intermediates : Use low-temperature NMR or EPR to capture short-lived species (e.g., radical intermediates during bromination).
- Computational modeling : Validate proposed pathways via transition-state calculations (e.g., IRC analysis in Gaussian) .
Q. What crystallization conditions produce high-quality single crystals suitable for X-ray analysis?
- Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., dichloromethane/hexane) for slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice integrity.
- Additives : Trace amounts of ionic liquids (e.g., [BMIM][PF₆]) reduce twinning defects .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
